KPT-185

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

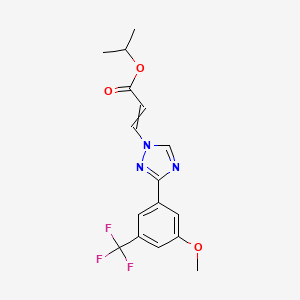

propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPT-185: A Deep Dive into the Function of a Selective CRM1/XPO1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This protein is the primary mediator of nuclear export for a wide array of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators. In various cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting oncogenesis. This compound covalently binds to the cysteine residue at position 528 (Cys528) in the cargo-binding groove of CRM1, effectively blocking the nuclear export of its cargo. This guide provides a comprehensive overview of the function, mechanism of action, and preclinical activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Mechanism of Action

This compound functions as a Selective Inhibitor of Nuclear Export (SINE). Its primary mechanism involves the irreversible inhibition of CRM1, a key protein in the nuclear transport machinery.

dot

KPT-185: A Technical Guide to the Selective Inhibitor of Nuclear Export (SINE) Targeting CRM1/XPO1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KPT-185, a potent and selective small-molecule inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as XPO1 (Exportin 1). Overexpression of CRM1 is a common feature in a wide array of human cancers and is associated with poor prognosis. This compound covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1, leading to the nuclear retention and functional activation of major tumor suppressor proteins (TSPs) and growth regulatory proteins. This guide details the mechanism of action of this compound, its impact on key oncogenic signaling pathways, and its preclinical anti-cancer activity. Furthermore, it provides detailed protocols for key experimental assays and summarizes the available quantitative data on the efficacy of this compound.

Introduction to CRM1/XPO1 and the Rationale for Inhibition

The proper localization of proteins within the cell is crucial for maintaining normal cellular function. Nucleocytoplasmic transport, the bidirectional movement of macromolecules between the nucleus and the cytoplasm, is a tightly regulated process. CRM1/XPO1 is a key member of the karyopherin-β family of transport receptors and is the primary mediator of nuclear export for over 200 proteins, including the majority of TSPs such as p53, p21, p27, FOXO proteins, and the inhibitor of NF-κB, IκB.[1][2]

In many malignancies, CRM1/XPO1 is overexpressed, leading to the increased export of TSPs from the nucleus to the cytoplasm, where they are unable to perform their tumor-suppressive functions.[1] This aberrant nuclear export contributes to uncontrolled cell proliferation, survival, and resistance to therapy. Therefore, inhibiting CRM1/XPO1 presents a promising therapeutic strategy to restore the nuclear localization and function of TSPs, thereby selectively inducing apoptosis and cell cycle arrest in cancer cells.

This compound: Mechanism of Action

This compound is an orally bioavailable, selective inhibitor of nuclear export (SINE) that potently and specifically targets CRM1/XPO1. Its mechanism of action involves the formation of a slowly reversible covalent bond with the cysteine 528 residue located in the nuclear export signal (NES)-binding groove of CRM1/XPO1.[1] This covalent modification physically blocks the binding of cargo proteins to CRM1, effectively halting their export from the nucleus.

The key steps in the mechanism of action are:

-

Entry into the Cell: this compound, as a small molecule, can readily cross the cell membrane.

-

Covalent Binding to CRM1/XPO1: Inside the cell, this compound interacts with CRM1/XPO1 and forms a covalent bond with Cys528. This interaction is highly specific to CRM1.

-

Inhibition of Nuclear Export: The binding of this compound to the NES-binding groove prevents the formation of the trimeric export complex consisting of CRM1, RanGTP, and the cargo protein.

-

Nuclear Accumulation of TSPs: Consequently, TSPs and other growth regulatory proteins are retained within the nucleus.

-

Induction of Anti-Tumor Effects: The nuclear accumulation of TSPs leads to the reactivation of their respective signaling pathways, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3]

dot

Caption: Mechanism of action of this compound.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and broad-spectrum efficacy of this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Assay Method | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | WST-1 | [4] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | CellTiter-Glo | [1] |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | [4] |

| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | MTS | [5] |

| Melanoma | A375, Hs294t, FO-1, Wm1366, CHL-1 | 32.1 - 591.6 | MTS | [3] |

| Ovarian Cancer | A2780 and others | 100 - 960 | Cell Viability Assay | [6] |

| Non-Small Cell Lung Cancer (NSCLC) | H1975, H1650GR, and others | 1.3 - 46,000 | Cell Viability Assay | [7] |

| Breast Cancer | MDA-MB-231 | 500 | Not Specified | [8] |

Table 2: In Vivo Efficacy of this compound Analog (KPT-276) in a Xenograft Model

| Cancer Type | Xenograft Model | Compound | Dosing Schedule | Outcome | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | H1975 (human NSCLC cells in NOD-SCID mice) | KPT-276 | Oral administration | Significant inhibition of tumor growth | [7] |

Note: In vivo data for this compound is limited, with its analog KPT-276 often used in animal studies due to more favorable pharmacokinetic properties.

Key Signaling Pathways Modulated by this compound

By preventing the nuclear export of key regulatory proteins, this compound significantly impacts several oncogenic signaling pathways.

The p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. In many cancers, p53 is exported to the cytoplasm and degraded. This compound treatment leads to the nuclear accumulation of p53, enhancing its transcriptional activity and inducing the expression of downstream targets like p21, which promotes cell cycle arrest.[8]

dot

Caption: this compound-mediated activation of the p53 pathway.

The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. In cancer, constitutive NF-κB activation promotes proliferation and inhibits apoptosis. The inhibitor of NF-κB, IκB, retains NF-κB in an inactive state in the cytoplasm. This compound forces the nuclear accumulation of IκB, leading to the suppression of NF-κB transcriptional activity.

dot

Caption: Inhibition of the NF-κB pathway by this compound.

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival. This compound has been shown to repress STAT3-mediated transcription of the anti-apoptotic protein survivin by inhibiting STAT3 acetylation.

dot

Caption: this compound-mediated repression of STAT3 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing and fix for at least 1 hour at 4°C.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.

-

PI Staining: Add propidium iodide solution to the cells.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Nuclear and Cytoplasmic Fractionation and Western Blotting

Protocol:

-

Cell Lysis: Lyse the cells in a hypotonic buffer to swell the cells and rupture the plasma membrane.

-

Centrifugation: Centrifuge the cell lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: Wash the nuclear pellet and then lyse it in a nuclear extraction buffer.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the proteins of interest (e.g., p53, IκB) and loading controls for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus). Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands.

Conclusion

This compound is a potent and selective inhibitor of CRM1/XPO1 with broad anti-cancer activity in a variety of preclinical models. By forcing the nuclear retention and reactivation of tumor suppressor proteins, this compound effectively induces cell cycle arrest and apoptosis in malignant cells. The modulation of key signaling pathways such as p53, NF-κB, and STAT3 underscores its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research and development of CRM1/XPO1 inhibitors as a promising therapeutic strategy in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. Item - The IC50 values of KPT185 for growth inhibition and apoptosis in a panel of human melanoma cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

KPT-185: A Deep Dive into Selective Inhibition of Nuclear Export

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KPT-185, a potent and selective inhibitor of nuclear export, detailing its mechanism of action, preclinical activity, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Restoring Nuclear Tumor Suppressors

This compound is a small-molecule, orally bioavailable compound that functions as a Selective Inhibitor of Nuclear Export (SINE). Its primary molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear transport protein responsible for shuttling a wide range of cargo proteins, including major tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[3]

In many cancer cells, XPO1 is overexpressed, leading to the excessive export and subsequent cytoplasmic inactivation of TSPs such as p53, p21, and IκB.[3][4] This aberrant localization of TSPs contributes to uncontrolled cell proliferation and survival. This compound covalently and irreversibly binds to the cysteine residue (Cys528) in the cargo-binding groove of XPO1.[5] This binding event physically obstructs the interaction between XPO1 and its cargo proteins, effectively inhibiting their nuclear export.

The direct consequence of XPO1 inhibition by this compound is the nuclear accumulation and functional restoration of TSPs.[1][6] For instance, the nuclear retention of p53 leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis.[1][4][7] this compound has demonstrated the ability to induce G1 cell-cycle arrest in various cancer cell lines.[2][5] Beyond TSPs, this compound also impacts the localization of oncoprotein mRNAs, such as c-Myc and Cyclin D1, further contributing to its anti-cancer effects.[8][9]

The antiproliferative and pro-apoptotic effects of this compound have been observed across a range of hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma (MM), mantle cell lymphoma (MCL), pancreatic cancer, and ovarian cancer.[3][4][8] Notably, these effects have been observed to be largely independent of the p53 mutational status in some cancer types, suggesting a broader mechanism of action that can overcome certain forms of drug resistance.[3][5][8]

Quantitative Preclinical Data

This compound has demonstrated potent antiproliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values are summarized below.

| Cell Line Type | Cancer Type | Assay | Metric | Value (nM) | Exposure Time | Citation |

| Leukemia Cell Lines | Acute Myeloid Leukemia (AML) | Proliferation | IC50 | 100 - 500 | Not Specified | [1][2][6] |

| NHL Cell Lines | Non-Hodgkin's Lymphoma | Growth Inhibition | IC50 (median) | ~25 | Not Specified | [6] |

| Z138 | Mantle Cell Lymphoma (MCL) | Growth Inhibition | IC50 | 18 | 72 hours | [5] |

| JVM-2 | Mantle Cell Lymphoma (MCL) | Growth Inhibition | IC50 | 141 | 72 hours | [5] |

| MINO | Mantle Cell Lymphoma (MCL) | Growth Inhibition | IC50 | 132 | 72 hours | [5] |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | Growth Inhibition | IC50 | 144 | 72 hours | [5] |

| Z138 | Mantle Cell Lymphoma (MCL) | Cell Killing | ED50 | 57 | 72 hours | [5] |

| JVM-2 | Mantle Cell Lymphoma (MCL) | Cell Killing | ED50 | 770 | 72 hours | [5] |

| MINO | Mantle Cell Lymphoma (MCL) | Cell Killing | ED50 | 917 | 72 hours | [5] |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | Cell Killing | ED50 | 511 | 72 hours | [5] |

| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | Growth Reduction | IC50 | 16 - 395 | 72 hours | [1] |

| Patient-derived MM cells | Multiple Myeloma | Cell Proliferation | ED50 (median) | 20 | Not Specified | [4] |

| Patient-derived MM cells | Multiple Myeloma | Cell Viability | ED50 (median) | 291 | Not Specified | [4] |

| Uterine Cancer Cell Lines | Uterine Cancer | Cell Viability | IC50 | 110 - 500 | 72 hours | [7] |

| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 | 500 | 72 hours | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of this compound.

Cell Viability Assessment (WST-1 Assay)

This assay quantitatively measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 0.1 to 5 x 10^4 cells/well) in a final volume of 100 µL of culture medium per well.

-

Compound Treatment: After allowing cells to adhere (for adherent cell lines), treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.

-

Final Incubation: Incubate the plate for an additional 0.5 to 4 hours at 37°C. The optimal time should be determined empirically for each cell line.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. A reference wavelength of >600 nm should be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells with this compound at the desired concentrations and for the specified time points. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent cells to ensure all apoptotic cells are included.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at approximately 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL propidium iodide (PI) working solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry as soon as possible.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins, such as XPO1, p53, and cleaved caspases, following treatment with this compound.

-

Sample Preparation: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Conclusion

This compound represents a promising therapeutic strategy through its targeted inhibition of XPO1-mediated nuclear export. By forcing the nuclear retention and reactivation of tumor suppressor proteins, this compound effectively induces cell cycle arrest and apoptosis in a wide array of cancer models. The preclinical data robustly supports its potent anti-cancer activity. The experimental protocols detailed herein provide a foundation for further investigation into the nuanced mechanisms and potential clinical applications of this compound and other SINE compounds in oncology.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. kumc.edu [kumc.edu]

- 3. bosterbio.com [bosterbio.com]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

- 5. materialneutral.info [materialneutral.info]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Western blot protocol | Abcam [abcam.com]

The Core Mechanism of KPT-185: A Technical Guide to Its Impact on Tumor Suppressor Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a crucial nuclear export protein responsible for the translocation of a multitude of cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[3][4] In many malignancies, CRM1 is overexpressed, leading to the cytoplasmic mislocalization and subsequent functional inactivation of these critical anti-cancer proteins.[3][5] this compound and other Selective Inhibitors of Nuclear Export (SINEs) function by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby blocking the nuclear export of its cargo.[1][6] This forced nuclear retention of TSPs reactivates their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.[7][8] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its effects on key tumor suppressor proteins, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating its potency.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cancer Type | Cell Line(s) | p53 Status | IC50 (nM) | Incubation Time (hours) | Assay Method | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | Various | 100 - 500 | 72 | WST-1 | [9] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 14 T-ALL cell lines | Various | 16 - 395 | 72 | CellTiter-Glo | [10] |

| Mantle Cell Lymphoma (MCL) | Z138 | Wild-Type | 18 | 72 | MTS | [11] |

| Mantle Cell Lymphoma (MCL) | JVM-2 | Wild-Type | 141 | 72 | MTS | [11] |

| Mantle Cell Lymphoma (MCL) | MINO | Mutant | 132 | 72 | MTS | [11] |

| Mantle Cell Lymphoma (MCL) | Jeko-1 | Mutant | 144 | 72 | MTS | [11] |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Not Specified | Median ~25 | Not Specified | Not Specified | [9] |

Table 2: IC50 Values of this compound in Solid Tumor Cell Lines

| Cancer Type | Cell Line(s) | IC50 (nM) | Incubation Time (hours) | Assay Method | Reference(s) |

| Colon Cancer | LoVo | ~500 | Not Specified | MTT | [12] |

| Colon Cancer | HT29 | 1000 - 3000 | Not Specified | MTT | [12] |

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay | [13] |

| Glioblastoma | Panel of primary human GBM lines | 6 - 354 | 120 (5 days) | Cell Viability Assay | [10] |

Core Signaling Pathways Affected by this compound

This compound's inhibition of CRM1 leads to the nuclear accumulation of multiple tumor suppressor proteins, thereby reactivating critical anti-cancer signaling pathways.

The p53 Tumor Suppressor Pathway

A primary mechanism of action for this compound is the nuclear retention of the p53 tumor suppressor protein.[14][15][16] In unstressed cells, p53 levels are kept low through CRM1-mediated export and subsequent cytoplasmic degradation. By blocking this export, this compound leads to a significant accumulation of p53 in the nucleus. Nuclear p53 can then act as a transcription factor, upregulating the expression of target genes such as CDKN1A (encoding p21), which in turn promotes cell cycle arrest, typically at the G1 phase.[11][14]

The NF-κB Signaling Pathway

This compound also impacts the NF-κB signaling pathway through the nuclear retention of its inhibitor, IκBα.[17] In many cancers, the transcription factor NF-κB is constitutively active, promoting cell survival and proliferation. This compound-mediated inhibition of CRM1 leads to the accumulation of IκBα in the nucleus, where it can bind to and inhibit NF-κB, thereby downregulating the expression of pro-survival genes.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability and Proliferation Assays

1. MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of viable cells, which convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).[1]

-

Treat cells with various concentrations of this compound (typically ranging from 10 nM to 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).[9]

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

-

Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C.[1]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

-

Protocol:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.[1]

-

Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Protocol:

-

Treat cells with this compound in 6-well plates.

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.[1]

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.[1]

-

Analyze the cells by flow cytometry within one hour.[1]

-

Western Blotting for Protein Expression and Localization

-

Principle: This technique detects specific proteins in cell lysates after separation by size. It is used to assess changes in protein levels and, in conjunction with cellular fractionation, their subcellular localization.

-

Protocol:

-

Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Gel Electrophoresis: Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, CRM1, GAPDH, Lamin B) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Nuclear and Cytoplasmic Fractionation

-

Principle: This procedure separates the nuclear components from the cytoplasm, allowing for the specific analysis of protein localization.

-

Protocol:

-

Harvest treated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.[4]

-

Centrifuge the homogenate at a low speed (e.g., 720 x g) for 10 minutes at 4°C to pellet the nuclei.[18]

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with a wash buffer.[18]

-

Lyse the nuclear pellet using a nuclear extraction buffer and sonication to shear genomic DNA.

-

Analyze both the cytoplasmic and nuclear fractions by Western blotting, using Lamin B as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.[19]

-

Immunofluorescence for Visualization of Protein Localization

-

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within fixed and permeabilized cells.

-

Protocol:

-

Cell Culture and Treatment: Culture cells on sterile glass coverslips and treat with this compound or a vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[20]

-

Permeabilization: Wash with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[20]

-

Blocking: Block with 5% normal goat serum and 0.3% Triton X-100 in PBS for at least 1 hour.[20]

-

Primary Antibody Incubation: Incubate with the primary antibody against the protein of interest (e.g., p53) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash and incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[20]

-

Counterstaining: Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.[20]

-

Mounting and Imaging: Mount the coverslips onto glass slides with an antifade mounting medium and visualize using a fluorescence microscope.[20]

-

Experimental Workflow Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. oncotarget.com [oncotarget.com]

- 4. protocols.io [protocols.io]

- 5. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 6. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRM1 Inhibition Sensitizes Drug Resistant Human Myeloma Cells to Topoisomerase II and Proteasome Inhibitors both In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. benchchem.com [benchchem.com]

- 14. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

KPT-185: A Preclinical In-Depth Analysis of a Selective Inhibitor of Nuclear Export (SINE)

Introduction

KPT-185 is an orally bioavailable, small-molecule selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear transport protein responsible for shuttling a wide array of cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[3][4] In many hematological and solid malignancies, XPO1 is overexpressed, leading to the functional inactivation of TSPs by mislocalizing them in the cytoplasm.[4][5][6] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its function.[2][7] This inhibition leads to the nuclear retention and accumulation of TSPs, ultimately reactivating their anti-cancer functions and inducing apoptosis in cancer cells.[5][8] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of XPO1-mediated nuclear export. This leads to the nuclear accumulation of key tumor suppressor proteins such as p53.[1] By forcing the retention of these proteins in the nucleus, this compound restores their natural function, which includes cell cycle regulation and induction of apoptosis.[5][9] The antitumor effect of this compound has been shown to be independent of p53 status in certain cancer types, such as mantle cell lymphoma, where it suppresses oncogenic mediators like cyclin D1, c-Myc, and Bcl-2 family members.[3][10] Furthermore, this compound has been observed to reduce the protein levels of CRM1 itself.[11]

Caption: this compound inhibits XPO1, leading to nuclear retention of Tumor Suppressor Proteins (TSPs).

Data Presentation: Preclinical In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.

| Cancer Type | Cell Lines | IC50 Range (nM) | Duration of Exposure | Reference |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | [1][11] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY, etc. (14 lines) | 16 - 395 | 72 hours | [1][12] |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | [11] |

| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | 72 hours | [13] |

| Triple-Negative Breast Cancer (TNBC) | Panel of 14 TNBC cell lines | Median 44 (Range: 11 - 550) | Not Specified | [6] |

| Glioblastoma (GBM) | Panel of primary human GBM lines | 6 - 354 | 5 days | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assays

The anti-proliferative effects of this compound are commonly assessed using metabolic-based assays.

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 10 nM to 10 µM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[11]

-

Reagent Addition: A cell proliferation reagent such as WST-1 (Water Soluble Tetrazolium salt) or CellTiter-Glo® is added to each well according to the manufacturer's protocol.[11][12] These reagents measure metabolic activity, which correlates with the number of viable cells.

-

Incubation: Plates are incubated for a specified period to allow for the colorimetric or luminescent reaction to develop.

-

Data Acquisition: The absorbance (for WST-1 at 450 nm) or luminescence is measured using a microplate reader.[11]

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Apoptosis Assays

To confirm that the observed growth inhibition is due to programmed cell death, apoptosis assays are performed.

-

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 6 or 13 hours).[12]

-

Cell Harvesting: Cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V (typically conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.[12]

-

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, DNA content analysis is conducted.

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.

-

Protocol:

-

Cell Treatment: Cells (e.g., MOLT-4) are treated with this compound (e.g., 30 and 60 nM) or DMSO for a set time, such as 24 or 48 hours.[12][13]

-

Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membranes.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye, most commonly Propidium Iodide (PI).[6][12]

-

Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13] Studies have shown that this compound can lead to cell cycle arrest in the G1 phase.[1]

-

Caption: A typical in vitro experimental workflow for evaluating this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of XPO1. It demonstrates significant anti-proliferative and pro-apoptotic activity at nanomolar concentrations across a diverse range of hematological and solid tumor models in vitro. The induction of cell cycle arrest and apoptosis is directly linked to its ability to restore the nuclear localization and function of critical tumor suppressor proteins. These compelling preclinical findings have established XPO1 inhibition as a valid therapeutic strategy and have paved the way for the clinical development of analogous SINE compounds for the treatment of various cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]

- 4. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. investors.karyopharm.com [investors.karyopharm.com]

- 9. Karyopharm Therapeutics Announces Preclinical Data for Selinexor (KPT-330) in Acute Myeloblastic Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) Models at FASEB Science Research Conferences - BioSpace [biospace.com]

- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]

- 14. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

KPT-185: A Comprehensive Technical Guide to a Selective CRM1/XPO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185 is a potent, orally bioavailable, and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a critical nuclear export protein responsible for the transport of a multitude of cargo proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm. In many malignancies, CRM1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of these key anti-cancer proteins. This compound acts by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby blocking nuclear export.[1] This inhibition leads to the nuclear accumulation and reactivation of TSPs, resulting in cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity across a range of hematological and solid tumors.[1][2][3] This technical guide provides an in-depth overview of the core properties of this compound, including its mechanism of action, chemical properties, in vitro efficacy, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is a synthetic compound belonging to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | [3][4] |

| Molecular Formula | C₁₆H₁₆F₃N₃O₃ | [1][5] |

| Molecular Weight | 355.31 g/mol | [1][2] |

| CAS Number | 1333151-73-7 | [1][5] |

| Appearance | White to off-white solid | [1] |

| SMILES | O=C(OC(C)C)/C=C\N1N=C(C2=CC(C(F)(F)F)=CC(OC)=C2)N=C1 | [1] |

| Solubility | Insoluble in H₂O; ≥17.77 mg/mL in DMSO; ≥25.2 mg/mL in EtOH | [3][4] |

Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export

This compound exerts its anti-cancer effects through the selective and irreversible inhibition of CRM1/XPO1.[3] CRM1 is the sole nuclear exporter for many tumor suppressor proteins (TSPs) such as p53, p21, and FOXO proteins, as well as the inhibitor of NF-κB, IκB.[6] In cancerous cells, the overexpression of CRM1 leads to the continuous shuttling of these TSPs out of the nucleus, preventing them from performing their regulatory functions.

This compound covalently binds to the Cys528 residue in the nuclear export signal (NES)-binding groove of CRM1.[3][7] This blockage prevents the association of CRM1 with its cargo proteins, leading to their accumulation in the nucleus. The nuclear retention and subsequent activation of TSPs trigger downstream anti-proliferative and pro-apoptotic signaling pathways.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. clyte.tech [clyte.tech]

- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for KPT-185 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of KPT-185, a selective inhibitor of CRM1/XPO1-mediated nuclear export. The following protocols are detailed to facilitate the investigation of this compound's mechanism of action and its effects on cancer cells.

Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a crucial nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm. In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs. This compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby blocking the nuclear export of its cargo proteins.[1] This forced nuclear retention of TSPs, such as p53, leads to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines.[2][3]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1 | [2][4] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | Not Specified | [3] |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [2] |

| Mantle Cell Lymphoma (MCL) | Jeko-1, Mino, Granta-519, Z-138 | Not Specified | Not Specified | Not Specified | [1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of CRM1-mediated nuclear export and its inhibition by this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Sterile cell culture flasks, plates, and consumables

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2. Maintain cells in the exponential growth phase.

-

Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C for long-term storage.

-

On the day of the experiment, further dilute the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

For adherent cells, allow them to attach overnight.

-

Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assays

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Principle: This is another colorimetric assay where the stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.[2]

-

Following the treatment period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm (reference wavelength, 650 nm) with a microplate reader.[2]

-

Calculate cell viability relative to the vehicle-treated control.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Workflow Diagram:

Caption: Western Blot Workflow.

Materials:

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer (0.25 M Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)

-

SDS-PAGE gels

-

Running Buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)

-

Transfer Buffer (Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol)

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies (e.g., anti-p53, anti-CRM1, anti-Lamin A/C, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound as desired.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein by boiling in 1x Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a specific protein. It is ideal for observing the nuclear accumulation of CRM1 cargo proteins following this compound treatment.

Protocol:

-

Seed cells on coverslips in a 24-well plate and treat with this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

Incubate with the primary antibody (e.g., anti-p53) in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to study protein-protein interactions. An antibody against a specific protein is used to pull down the entire protein complex from a cell lysate, which can then be analyzed by western blotting. This can be used to confirm the interaction of CRM1 with its cargo proteins and how this compound affects this interaction.

Protocol:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-CRM1) or an isotype control IgG overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in 1x Laemmli sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against the expected interacting partners (e.g., anti-p53).

References

Application Notes and Protocols for the Use of KPT-185 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KPT-185, a selective inhibitor of Exportin 1 (XPO1, also known as CRM1), in cell culture-based research. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.

Introduction to this compound

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the nuclear export protein XPO1/CRM1.[1][2][3] In many cancer types, XPO1 is overexpressed and facilitates the transport of tumor suppressor proteins (TSPs), growth regulators, and other cargo proteins from the nucleus to the cytoplasm, leading to their functional inactivation.[3] this compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1, thereby blocking nuclear export.[3][4][5] This inhibition leads to the nuclear accumulation and subsequent activation of TSPs such as p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[1][6][7][8]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of XPO1/CRM1-mediated nuclear export. This leads to the nuclear retention of key tumor suppressor proteins and cell cycle regulators, triggering anti-cancer effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for KPT-185 Western Blot Analysis of CRM1 Cargo

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for the transport of a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical cellular regulators. This compound covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1, blocking the binding of cargo proteins and forcing their nuclear accumulation. This restoration of nuclear localization and function of tumor suppressor proteins can lead to cell cycle arrest, and apoptosis in cancer cells, making CRM1 an attractive target for cancer therapy.

These application notes provide a detailed protocol for the use of this compound in cell culture and subsequent analysis of CRM1 cargo protein localization and expression by Western blot.

Data Presentation

Table 1: Quantitative Analysis of CRM1 Cargo Nuclear Accumulation following this compound Treatment

| Cell Line | Cargo Protein | This compound Concentration | Treatment Duration | Fold Increase in Nuclear/Cytoplasmic Ratio (or Nuclear Fraction) | Reference |

| Z-138 (Mantle Cell Lymphoma) | p53 | 80 nM | 14 hours | ~3.5-fold increase in nuclear fraction | [1] |

| Z-138 (Mantle Cell Lymphoma) | p53 | 160 nM | 14 hours | ~4.5-fold increase in nuclear fraction | [1] |

| MV4-11 (AML) | p53 | Not Specified | Not Specified | Significant accumulation in the nucleus | [2] |

| OCI-AML3 (AML) | p53 | Not Specified | Not Specified | Significant accumulation in the nucleus | [2] |

| Z138 and JVM2 (wt-p53 MCL) | p21 | 50 nM (Z138), 200 nM (JVM2) | 18 hours | Increased expression (quantitative ratio not provided) | [3] |

Table 2: Effect of this compound on Total Protein Levels of CRM1 and its Cargo

| Cell Line | Protein | This compound Concentration | Treatment Duration | Change in Total Protein Level | Reference |

| Z138, JVM2, MINO, Jeko-1 (MCL) | XPO1 | 50 nM (Z138), 200 nM (others) | 18 hours | Decreased | [3] |

| Z138 and JVM2 (wt-p53 MCL) | p53 | 50 nM (Z138), 200 nM (JVM2) | 18 hours | Increased | [3] |

| MINO and Jeko-1 (mt-p53 MCL) | p53 | 200 nM | 18 hours | No change | [3] |

| SKBR3 (Breast Cancer) | Survivin | 5 µM (KPT-276) | Not Specified | Decreased | [4] |

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol describes the general procedure for treating adherent or suspension cells with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates or appropriate culture vessels

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density that will result in 50-70% confluency at the time of harvest.

-

For suspension cells, seed at a density of approximately 2 x 10^5 cells/mL.

-

-

This compound Treatment:

-

Prepare working concentrations of this compound by diluting the DMSO stock solution in pre-warmed complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Include a vehicle control (DMSO only) for comparison.

-

Aspirate the old medium (for adherent cells) or add the this compound solution directly to the culture (for suspension cells) to achieve the desired final concentration (e.g., 50 nM - 1 µM).

-

-

Incubation:

-

Incubate the cells for the desired duration (e.g., 18-24 hours). Incubation time and this compound concentration should be optimized for each cell line and target protein.

-

-

Cell Harvesting:

-

For suspension cells, pellet the cells by centrifugation.

-

For adherent cells, wash with PBS and detach using a cell scraper or trypsin.

-

Wash the cell pellet with ice-cold PBS.

-

Protocol 2: Subcellular Fractionation

This protocol describes the separation of nuclear and cytoplasmic fractions for the analysis of protein localization.

Materials:

-

Harvested cell pellet

-

Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

-

Detergent (e.g., NP-40 or IGEPAL CA-630)

-

Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

-

Microcentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.

-

Cytoplasmic Extraction: Add 10 µL of 10% NP-40 (or IGEPAL CA-630) and vortex vigorously for 10 seconds.

-

Isolate Nuclei: Centrifuge the lysate at 13,000 rpm for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant and store it at -80°C.

-

Nuclear Extraction: Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.

-

Incubation and Sonication: Incubate on ice for 30 minutes with intermittent vortexing. Sonicate briefly to shear genomic DNA and ensure complete lysis.

-

Clarification: Centrifuge at 14,000 rpm for 5 minutes at 4°C. The supernatant contains the nuclear fraction. Collect the supernatant and store it at -80°C.

Protocol 3: Western Blot Analysis

This protocol outlines the steps for detecting CRM1 cargo proteins in total cell lysates or subcellular fractions.

Materials:

-

Total cell lysate or nuclear/cytoplasmic fractions

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against CRM1 cargo proteins (e.g., p53, p21, FOXO, Survivin) and loading controls (e.g., GAPDH for cytoplasmic, Lamin B1 or Histone H3 for nuclear)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

Caption: Mechanism of action of this compound in inhibiting CRM1-mediated nuclear export.

Caption: Experimental workflow for Western blot analysis of CRM1 cargo after this compound treatment.

References

Application Notes: Visualizing Nuclear Localization with KPT-185 using Immunofluorescence

Introduction

Nuclear-cytoplasmic transport is a fundamental process in eukaryotic cells, ensuring the correct spatial and temporal localization of proteins and RNA. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export receptor responsible for transporting a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1][2][3] In various cancers, XPO1 is overexpressed, which leads to the excessive export of TSPs from the nucleus, effectively inactivating them.[1][3]

KPT-185 is a potent, orally bioavailable, and selective inhibitor of nuclear export (SINE).[1][4] It functions by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This action blocks the binding of cargo proteins to XPO1, thereby inhibiting their nuclear export and forcing their accumulation within the nucleus.[1][2] The restoration of nuclear localization can reactivate the functions of critical TSPs like p53, FoxO3a, and IκB.[1][3] Immunofluorescence (IF) microscopy is a powerful and widely used technique to visualize and quantify this this compound-induced nuclear retention of target proteins.[1][5]

These application notes provide a detailed protocol for using immunofluorescence to assess the nuclear localization of target proteins following treatment with this compound.

Quantitative Data Summary

The efficacy of this compound in promoting the nuclear accumulation of specific cargo proteins can be quantified by analyzing the shift in fluorescence intensity from the cytoplasm to the nucleus. Below is a summary of expected outcomes based on published data.

| Cell Line | Target Protein(s) | This compound Concentration | Incubation Time | Expected Outcome | Reference |

| HeLa | EGFP-NPMc+(mutA) | 100 nM | Not Specified | Reversion of cytoplasmic mislocalization to nuclear localization. | [6] |

| Chronic Lymphocytic Leukemia (CLL) Cells | p53, FoxO3a, IκB | 1 µM | 12-24 hours | Time-dependent increase in nuclear protein levels. | [1] |

| Mantle Cell Lymphoma (MCL) Cells | p53 | Not Specified | Not Specified | This compound induces p53-independent effects as well as p53 signaling activation in wt-p53 MCL cells. | [7][8] |

| MV4-11 and OCI-AML3 (AML) Cells | p53 | Not Specified | Not Specified | Significant accumulation of p53 in the nucleus. | [4] |

| Primary Effusion Lymphoma (PEL) Cells | p53 | 1 µM | Overnight | Increase in nuclear p53 levels compared to vehicle control. | [9] |

| Ovarian Cancer Cells (A2780) | p53 | 0.25 µM | 6 hours | Increased nuclear accumulation of p53. | [10] |

Diagrams

Caption: Mechanism of XPO1 inhibition by this compound leading to nuclear cargo accumulation.

Caption: Experimental workflow for immunofluorescence staining after this compound treatment.

Detailed Experimental Protocol

This protocol provides a general framework for immunofluorescence staining to detect the nuclear localization of a target protein after this compound treatment. Optimization of this compound concentration, incubation times, and antibody dilutions is recommended for each specific cell line and target protein.

A. Materials and Reagents

-

Cell Culture:

-

Appropriate cell line and complete culture medium

-

Sterile glass coverslips

-

Multi-well culture plates

-

-

This compound Treatment:

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

-

Buffers and Solutions:

-

Antibodies and Stains:

-

Primary antibody specific to the target protein of interest

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594) that recognizes the host species of the primary antibody

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole), 1 µg/mL in PBS

-

-

Mounting:

-

Antifade mounting medium

-

Microscope slides

-

Nail polish (optional, for sealing)

-

-

Equipment:

-

Fluorescence microscope with appropriate filter sets

-

Humidified chamber

-

Standard cell culture equipment

-

B. Protocol Steps

-

Cell Plating:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[12]

-

Allow cells to adhere and grow overnight in a cell culture incubator.

-

-

This compound Treatment:

-

Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. A typical concentration range is 50 nM - 1 µM.[1]

-

Prepare a vehicle control using the same final concentration of DMSO (typically <0.1%).[1]

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate for the desired duration (e.g., 6, 12, or 24 hours), which should be optimized for the specific protein and cell line.[1][10]

-

-

Fixation:

-

Gently aspirate the culture medium.

-

Wash the cells three times with PBS.[1]

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[1][13]

-

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[1]

-

Note: From this point forward, do not allow the cells to dry out.[12]

-

-

Permeabilization:

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its predetermined optimal concentration.

-

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

-

Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[1]

-

-

Secondary Antibody Incubation:

-

Nuclear Counterstaining:

-

Wash the cells three times with Wash Buffer (PBS-T) in the dark.

-

Incubate the cells with a nuclear counterstain, such as DAPI (1 µg/mL in PBS), for 5 minutes at room temperature in the dark.[1]

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium, cell-side down.

-

Gently press to remove air bubbles and excess medium.

-

Seal the edges of the coverslip with nail polish if necessary for long-term storage.

-

C. Imaging and Analysis

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488).

-

Capture images of both the vehicle-treated and this compound-treated cells using consistent settings (e.g., exposure time, gain) for accurate comparison.

-

-

Quantitative Analysis:

-

The effect of this compound can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio (N/C ratio) of the target protein.[5]

-